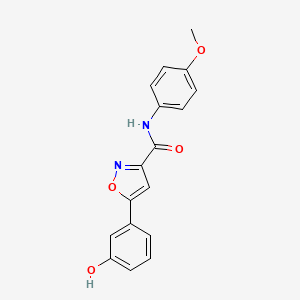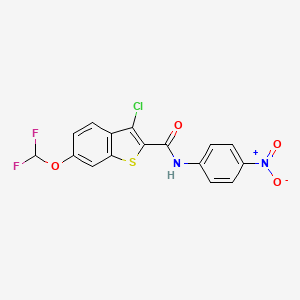![molecular formula C17H13Cl2N3O4 B4737427 5-[3-(2,4-dichlorophenoxy)propyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4737427.png)
5-[3-(2,4-dichlorophenoxy)propyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-[3-(2,4-dichlorophenoxy)propyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as nitro-PAO, and it belongs to the family of oxadiazoles. Nitro-PAO has shown promising results in scientific research, and its unique properties make it an attractive option for further study.
Mecanismo De Acción
The mechanism of action of nitro-PAO is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. Nitro-PAO has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. It has also been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Nitro-PAO has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and inhibit the growth of bacteria. Nitro-PAO has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of nitro-PAO is its ease of synthesis. Nitro-PAO can be easily synthesized in the laboratory, and it can be scaled up for large-scale production. Nitro-PAO is also relatively stable, which makes it a good candidate for use in various scientific research applications. However, one of the limitations of nitro-PAO is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of nitro-PAO. One potential area of research is the development of nitro-PAO as a cancer treatment. Further studies are needed to determine the efficacy of nitro-PAO in various types of cancer and to determine the optimal dosage and administration route. Another potential area of research is the development of nitro-PAO as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of nitro-PAO in reducing inflammation and to determine its potential as a treatment for various inflammatory conditions. Additionally, further studies are needed to determine the potential of nitro-PAO as an antibacterial agent and to determine its mechanism of action against various bacteria.
Aplicaciones Científicas De Investigación
Nitro-PAO has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Nitro-PAO has been found to inhibit the growth of cancer cells and has shown promising results in the treatment of various types of cancer. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in various animal models. Nitro-PAO has also shown potential as an antibacterial agent, with studies showing that it can inhibit the growth of various bacteria.
Propiedades
IUPAC Name |
5-[3-(2,4-dichlorophenoxy)propyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4/c18-12-6-7-15(14(19)10-12)25-8-2-5-16-20-17(21-26-16)11-3-1-4-13(9-11)22(23)24/h1,3-4,6-7,9-10H,2,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNZHUSTDKBUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)CCCOC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(2,4-Dichlorophenoxy)propyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-ethylthiourea](/img/structure/B4737349.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4737355.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4737361.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4737363.png)


![2-bromo-6-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4737399.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4737401.png)
![[2-oxo-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B4737407.png)

![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B4737420.png)
![9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4737429.png)
![3-[(2-hydroxy-4-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4737430.png)
